
Tributyl-(3,4-dimethylphenyl)stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tributyl-(3,4-dimethylphenyl)stannane is an organotin compound characterized by the presence of a tin atom bonded to three butyl groups and a 3,4-dimethylphenyl group. Organotin compounds are known for their applications in organic synthesis, particularly in radical reactions due to their ability to donate hydrogen atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tributyl-(3,4-dimethylphenyl)stannane can be synthesized through the reaction of tributyltin hydride with 3,4-dimethylphenyl halides under radical conditions. The reaction typically involves the use of a radical initiator such as azobisisobutyronitrile (AIBN) and is carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of organotin compounds often involves the reduction of organotin oxides or chlorides. For example, tributyltin hydride can be produced by reducing tributyltin oxide with polymethylhydrosiloxane under reduced pressure . This method is efficient and yields high-purity products suitable for further reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Tributyl-(3,4-dimethylphenyl)stannane undergoes various types of reactions, including:
Reduction: It can act as a reducing agent in radical reactions.
Substitution: It can participate in nucleophilic substitution reactions.
Dehalogenation: It is used in the dehalogenation of organic halides.
Common Reagents and Conditions
Radical Initiators: Azobisisobutyronitrile (AIBN) is commonly used to initiate radical reactions.
Solvents: Organic solvents such as toluene or hexane are typically used.
Temperature: Reactions are often carried out at elevated temperatures to facilitate radical formation.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, in dehalogenation reactions, the corresponding hydrocarbon is typically formed .
Applications De Recherche Scientifique
Tributyl-(3,4-dimethylphenyl)stannane has several applications in scientific research:
Organic Synthesis: It is used as a reagent in radical reactions, including reductions and dehalogenations.
Material Science: Organotin compounds are explored for their potential in creating new materials with unique properties.
Biological Studies: Some organotin compounds have been studied for their biological activity, although their toxicity limits their use in medicine.
Mécanisme D'action
The mechanism by which tributyl-(3,4-dimethylphenyl)stannane exerts its effects involves the formation of tin-centered radicals. These radicals can abstract hydrogen atoms from other molecules, facilitating various radical-mediated transformations. The tin-carbon bond in organotin compounds is relatively weak, making them effective hydrogen atom donors .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tributyltin Hydride: Similar in structure but lacks the 3,4-dimethylphenyl group.
Phenyltributylstannane: Contains a phenyl group instead of a 3,4-dimethylphenyl group.
Tributyl(4-fluorophenyl)stannane: Contains a 4-fluorophenyl group instead of a 3,4-dimethylphenyl group.
Uniqueness
Tributyl-(3,4-dimethylphenyl)stannane is unique due to the presence of the 3,4-dimethylphenyl group, which can influence its reactivity and the types of reactions it can undergo. This structural variation can lead to different reaction pathways and products compared to other organotin compounds.
Propriétés
IUPAC Name |
tributyl-(3,4-dimethylphenyl)stannane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9.3C4H9.Sn/c1-7-5-3-4-6-8(7)2;3*1-3-4-2;/h3,5-6H,1-2H3;3*1,3-4H2,2H3; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJEJUKDOTQEELI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC(=C(C=C1)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36Sn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
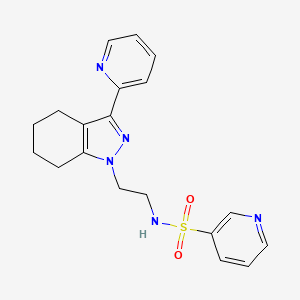
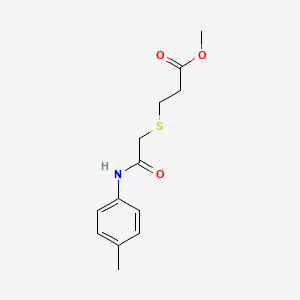
![ethyl 2-(1,7-dimethyl-2,4-dioxo-9-(4-phenoxyphenyl)-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2996294.png)
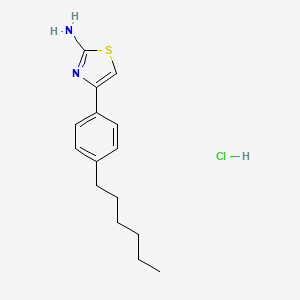
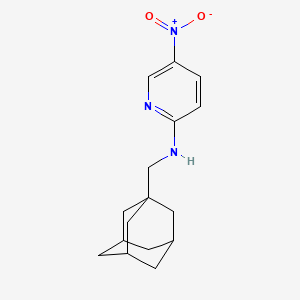
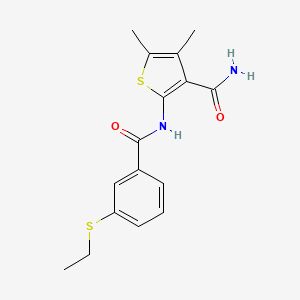
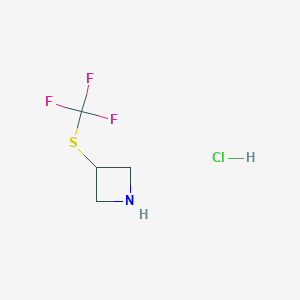

![N-([2,4'-bipyridin]-3-ylmethyl)-5-ethylthiophene-2-sulfonamide](/img/structure/B2996303.png)
![4-((1-benzyl-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-(3-methoxypropyl)cyclohexanecarboxamide](/img/structure/B2996305.png)
![ETHYL 2-{2-[(4-METHYL-5-{[(4-NITROPHENYL)FORMAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]PROPANAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B2996306.png)
![N-(2,4-dimethoxyphenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2996307.png)
![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl methyl terephthalate](/img/structure/B2996308.png)
![2-phenoxy-N-[(4-phenyloxan-4-yl)methyl]propanamide](/img/structure/B2996311.png)
